molecular formula C19H20N4O5S B10971807 4-{[(2-ethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-{[(2-ethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B10971807
M. Wt: 416.5 g/mol
InChI Key: BAAWZPRIILUOCG-UHFFFAOYSA-N
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Description

1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound with a molecular formula of C13H15N3O3. It is known for its unique structure that combines an ethoxyphenyl group with a methyl-oxazolyl-sulfamoyl-phenyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethoxyphenyl and methyl-oxazolyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other urea derivatives and oxazole-containing molecules. Compared to these, 1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C19H20N4O5S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C19H20N4O5S/c1-3-27-17-7-5-4-6-16(17)21-19(24)20-14-8-10-15(11-9-14)29(25,26)23-18-12-13(2)28-22-18/h4-12H,3H2,1-2H3,(H,22,23)(H2,20,21,24)

InChI Key

BAAWZPRIILUOCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C

Origin of Product

United States

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